(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one
Overview
Description
Zingiber officinale. This extract has been used for centuries in traditional medicine for its numerous health benefits, including anti-inflammatory, antioxidant, and anti-nausea properties . (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one contains several bioactive compounds, such as gingerols, shogaols, and zingerone, which contribute to its therapeutic effects .
Mechanism of Action
Target of Action
Ginger extract is rich in various bioactive compounds, including phenolic compounds like gingerols, shogaols, and paradols, as well as terpenes . These compounds are the primary targets of ginger extract. They play a crucial role in its therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities .
Mode of Action
Ginger extract and its components interact with their targets in several ways. They regulate enzymes such as extracellular signal-regulated kinases (ERK) and histone deacetylases (HDAC)-1, as well as receptors like transient receptor potential vanilloid subtype (TRPV)1 and N-methyl-d-aspartate (NMDA) receptor 2B . These interactions result in the suppression of pro-inflammatory cytokines and oxidant agents, downregulation of immune response, and protection against organ failures .
Pharmacokinetics
The pharmacokinetics of ginger extract involves absorption, distribution, metabolism, and excretion (ADME). Ginger extract exhibits rapid but partial absorption and extensive organ distribution . It undergoes substantial biotransformation, limiting its oral bioavailability to below 2% when administered as pure compounds . The first-pass metabolism, particularly glucuronide conjugation of ginger extract’s phenolics, underlies the low systemic exposure .
Result of Action
The action of ginger extract results in molecular and cellular effects. It suppresses the transmission of nociceptive signals while activating the descendent inhibitory pathways of pain . Ginger extract also reduces inflammation, which contributes to pain, and decreases the production of reactive oxygen species and lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ginger extract. For instance, the composition and quantity of the phenolic compounds in ginger can vary significantly according to different intrinsic and extrinsic factors, including plant genetics and cultivars, soil and growing conditions, maturity state, and harvest conditions . During storage, the time and temperature have remarkable impacts on the bioactivity, phytochemical profile, and overall quality of ginger rhizome .
Biochemical Analysis
Biochemical Properties
Ginger extract is rich in bioactive compounds, including gingerols, which are the main compound in ginger to which its acridity is attributed . Gingerols are converted by heat to shogaols that make the characteristic spicy-sweet fragrance of ginger . These compounds interact with various enzymes and proteins, influencing biochemical reactions within the body.
Cellular Effects
Ginger extract has been shown to exhibit antioxidant effects in human chondrocyte cells, with oxidative stress mediated by interleukin-1β (IL-1β) . It stimulates the expression of several antioxidant enzymes and reduces the generation of reactive oxygen species (ROS) and lipid peroxidation .
Molecular Mechanism
The bioactive compounds in ginger extract, particularly gingerols, exert their effects at the molecular level. They interact with biomolecules, potentially inhibiting or activating enzymes, and influencing gene expression . The exact mechanism of action is complex and may vary depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ginger extract can change over time. This includes its antioxidant activity, which has been demonstrated in various assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
Ginger extract is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one can be prepared using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. One common method involves using ethanol as a solvent to extract the bioactive compounds from dried ginger powder . The process typically includes the following steps:
Preparation: Clean and slice fresh ginger, then dry it until the water content is less than 5%.
Extraction: Reflux the dried ginger powder with 60-70% ethanol for 1-3 hours. This step is repeated 2-5 times to obtain the primary extract.
Industrial Production Methods
In industrial settings, ginger extract is often produced using supercritical carbon dioxide extraction. This method involves using carbon dioxide at high pressure and low temperature to extract the essential oils and oleoresins from ginger. The process is efficient and environmentally friendly, producing a high-quality extract with minimal solvent residues .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary bioactive compounds, such as gingerols and shogaols, are known to participate in these reactions .
Common Reagents and Conditions
Oxidation: Gingerols can be oxidized to shogaols under heat or acidic conditions.
Reduction: Shogaols can be reduced back to gingerols using reducing agents like sodium borohydride.
Substitution: Gingerols and shogaols can undergo substitution reactions with halogens or other electrophiles.
Major Products
Oxidation: Shogaols and zingerone are major products formed from the oxidation of gingerols.
Reduction: Gingerols are the primary products formed from the reduction of shogaols.
Scientific Research Applications
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, ginger extract is studied for its antioxidant properties. Researchers use various assays to evaluate its ability to scavenge free radicals and inhibit oxidative stress .
Biology
In biological research, ginger extract is investigated for its anti-inflammatory and antimicrobial activities. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential natural preservative .
Medicine
In medicine, ginger extract is used to alleviate nausea and vomiting, particularly in pregnant women and chemotherapy patients. It is also studied for its potential to reduce inflammation and pain in conditions like arthritis .
Industry
In the food industry, ginger extract is used as a flavoring agent and natural preservative. It is also incorporated into dietary supplements and functional foods for its health benefits .
Comparison with Similar Compounds
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one is often compared to other natural extracts with similar bioactive properties, such as turmeric (Curcuma longa) and galangal (Alpinia galanga) .
Similar Compounds
Turmeric: Contains curcumin, which has potent anti-inflammatory and antioxidant properties.
Galangal: Contains galangin, which exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its high content of gingerols and shogaols, which are responsible for its characteristic pungent taste and wide range of therapeutic effects .
Properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRFSPGUWEKFC-ILHSMLOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84696-15-1 | |
Record name | Ginger, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ginger extract contains bioactive compounds, primarily gingerols and shogaols, which contribute to its anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) [, , ]. Ginger extract also modulates the expression of chemokines such as CCL20 and CCL22 and their respective receptors CCR6 and CCR4, further influencing inflammatory responses [].
A: Ginger extract has been found to reduce serum cholesterol and triglyceride levels [, , ]. Studies suggest that ginger extract may interfere with cholesterol biosynthesis in the liver []. It has also been observed to increase the activity of hepatic cholesterol 7-alpha-hydroxylase, a rate-limiting enzyme in bile acid biosynthesis, promoting cholesterol conversion to bile acids and excretion from the body [].
A: Ginger extract comprises various bioactive compounds, with gingerols and shogaols being the most studied. 6-Gingerol (C17H26O4, molecular weight 294.39 g/mol) and 6-shogaol (C17H24O3, molecular weight 276.37 g/mol) are prominent examples [].
A: Studies show ginger extract incorporated into edible films, such as chitosan films, can extend the shelf life of perishable foods like tomatoes and fish fillets [, ]. The antimicrobial properties of ginger extract, attributed to compounds like gingerols, contribute to this preservation effect [, ].
ANone: The provided research papers primarily focus on in vitro and in vivo studies. Computational chemistry and modeling approaches could be valuable tools for further exploring the interactions of ginger's bioactive compounds with molecular targets, potentially aiding in drug discovery and development.
A: Researchers have investigated encapsulating ginger extract into hyaluronic acid nanocapsules []. This method aims to improve stability, control release, and potentially enhance its therapeutic efficacy []. Further research on different formulation approaches could lead to more effective delivery systems for ginger extract.
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